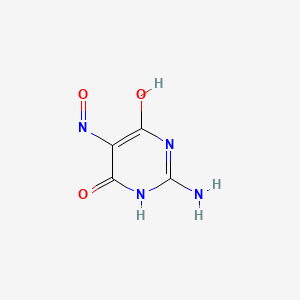

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

説明

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a chemical compound with a molecular formula . It is used as a heterocyclic reagent in the synthesis of substituted purine derivatives displaying anti-thyroid activity . It is also an inhibitor of thymidine phosphorylase activity .

Synthesis Analysis

The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 156.10 .Chemical Reactions Analysis

The displacement of the benzyloxy moiety with methoxy at 4′- or 5′-position in compounds led to a comparable decrease in the inhibitory activity . Replacement with a halo-substituted phenyl ring at position 6 in certain compounds caused a decrease in the hydrophobic interactions, thus lowering down the inhibition .Physical And Chemical Properties Analysis

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a solid substance . It has a predicted boiling point of 271.6±50.0 °C and a predicted density of 2.19±0.1 g/cm3 . It is slightly soluble in DMSO and water when heated and sonicated .科学的研究の応用

Antibiotic Potential

2,6-Diamino-4-hydroxy-5-nitrosopyrimidine could be a potential antibiotic against Clostridioides difficile .

Inhibitory Effects on Nitric Oxide Production

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared and tested for their inhibitory effects on immune-activated nitric oxide (NO) production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM .

Antiviral Applications

2-amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It prevents the maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .

Synthesis of Pyrimidine-based Compounds

2-amino-4,6-dichloropyrimidine-5-carbaldehyde is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . This method allows the building of pyrimidine-based compound precursors under mild and environmentally friendly conditions .

Inhibitors of Dihydrofolate Reductase (DHFR)

There is a large class of pharmacologically important pyrimidine derivatives that act as dihydrofolate reductase (DHFR) inhibitors .

Anti-HIV and Anti-HBV Activities

Pyrimidine derivatives have been reported to have anti-HIV and anti-HBV activities .

作用機序

Target of Action

It is known that similar compounds have been found to inhibit the enzyme tyrosinase , which plays a crucial role in the oxidation of tyrosine to DOPA, a precursor of melanin .

Mode of Action

The exact mode of action of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is yet to be elucidated . It has been observed that related compounds can inhibit immune-activated nitric oxide production . This suggests that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may interact with its targets to modulate immune responses.

Biochemical Pathways

Given the potential inhibitory effects on nitric oxide production, it could be inferred that the compound may influence pathways related to immune response and inflammation .

Pharmacokinetics

It is known that the compound is soluble in potassium hydroxide solution , which could potentially influence its bioavailability.

Result of Action

It is known that related compounds can inhibit immune-activated nitric oxide production , suggesting that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may have similar effects.

Safety and Hazards

特性

IUPAC Name |

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPQVKFPBRMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966347 | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | |

CAS RN |

52011-72-0, 55482-22-9 | |

| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)